5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene
Brand Name: Vulcanchem
CAS No.: 898778-57-9
VCID: VC2477612
InChI: InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3
SMILES: CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Molecular Formula: C20H24O3S
Molecular Weight: 344.5 g/mol

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

CAS No.: 898778-57-9

Cat. No.: VC2477612

Molecular Formula: C20H24O3S

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene - 898778-57-9

Specification

CAS No. 898778-57-9
Molecular Formula C20H24O3S
Molecular Weight 344.5 g/mol
IUPAC Name [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone
Standard InChI InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3
Standard InChI Key BMSXBNOKNPINNA-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Canonical SMILES CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3

Introduction

Chemical Identity and Basic Properties

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, and their derivatives have garnered considerable research interest due to their electronic properties and versatile applications. This particular derivative combines a thiophene core with two functional groups: a 1,3-dioxolan-2-yl group and a 4-hexylbenzoyl moiety, creating a molecule with unique physical and chemical characteristics.

The compound is officially identified by CAS number 898778-57-9 and has a molecular formula of C20H24O3S with a molecular weight of 344.5 g/mol . The IUPAC name for this compound is [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone . Its structure features a central thiophene ring with the dioxolane group at position 5 and the hexylbenzoyl group at position 2.

Structural and Chemical Identifiers

Identifier TypeValue
CAS Number898778-57-9
Molecular FormulaC20H24O3S
Molecular Weight344.5 g/mol
IUPAC Name[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone
Standard InChIInChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3
Standard InChIKeyBMSXBNOKNPINNA-UHFFFAOYSA-N
SMILESCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
PubChem CID24723513

The structural formula reveals the spatial arrangement of atoms and the connectivity within the molecule, highlighting the thiophene ring as the central structural element with the two key functional groups attached at specific positions .

Electronic and Physical Properties

The electronic properties of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene are particularly significant for its applications in organic electronics. The presence of the thiophene core, which is a π-conjugated system, allows for efficient electron delocalization, while the attached functional groups modify these electronic characteristics in specific ways.

Frontier Molecular Orbitals

Research findings indicate that the substituents on the thiophene ring significantly influence the energy levels of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels determine critical properties such as bandgap, which directly affects the compound's optical and electronic behavior. The dioxolane group, being an electron-donating moiety, and the hexylbenzoyl group, with its conjugated carbonyl function, work together to fine-tune these orbital energies.

Physical Characteristics

The hexyl chain in this compound contributes to its solubility profile, enhancing solubility in common organic solvents. This property is particularly important for processing techniques used in organic electronics manufacturing, such as solution-based deposition methods. Meanwhile, the dioxolane group introduces specific electronic effects that influence charge transport properties in solid-state assemblies of the molecule.

Applications in Organic Electronics

The unique electronic and physical properties of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene make it suitable for various applications in the field of organic electronics. These applications leverage the compound's electronic properties and processability.

Organic Light-Emitting Diodes (OLEDs)

In OLED applications, the energy levels of the frontier molecular orbitals play a crucial role in determining the efficiency of charge injection, transport, and recombination within the device. The thiophene derivative's tunable electronic properties, influenced by its functional groups, can be exploited to optimize these processes, potentially leading to improved device performance.

Field-Effect Transistors (OFETs)

In the context of organic field-effect transistors, charge mobility is a key parameter that determines device performance. The electronic structure of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene, particularly the delocalized π-electrons in the thiophene ring and the influence of the attached functional groups, affects its charge transport capabilities.

Research Findings on Electronic Properties

Current research on this compound has focused primarily on understanding how its structural features influence its electronic properties. Table 2 summarizes key research findings related to these properties.

Table 2: Key Research Findings on Electronic Properties

PropertyResearch FindingSignificance
Frontier Molecular OrbitalsModifications in substituents influence energy levels of HOMO and LUMODetermines bandgap and electronic behavior in devices
Electronic DelocalizationThe thiophene core provides a π-conjugated systemFacilitates charge transport through the molecule
Substituent EffectsDioxolane and hexylbenzoyl groups modify the electronic properties of the thiophene coreAllows for fine-tuning of electronic characteristics
Charge MobilityInfluenced by molecular packing and electronic structureCritical for performance in organic electronic devices
Light AbsorptionAffected by the electronic properties of the conjugated systemImportant for photovoltaic applications

The research indicates that the specific combination of the dioxolane and hexylbenzoyl groups attached to the thiophene core creates a unique electronic environment that can be advantageous for various electronic applications.

Comparative Analysis with Related Compounds

Understanding the relationship between 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene and structurally similar compounds helps to contextualize its properties and applications. While the search results provide limited information on direct comparisons, some inferences can be made about structure-property relationships in this class of compounds.

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